Apo-12'-lycopenal

PPARγ agonism Nuclear receptor selectivity Metabolic disease research

Metabolic researchers often struggle to find nutritionally relevant PPARγ ligands-lycopene itself lacks intrinsic PPARγ agonism, and its metabolites apo-6′- and apo-8′-lycopenal are inert at this receptor. Apo-12′-lycopenal is the sole validated PPARγ agonist among apo-lycopenals, with selectivity confirmed over PPARα, PPARδ, LXR, RXR, and FXR (activity abolished by GW9662). • 3.25-fold adiponectin secretion increase; 1486 pmol/well insulin-stimulated glucose uptake in 3T3-L1 cells • G0/G1 cell cycle arrest in DU145 prostate cancer at 10-30 μM • HPLC ≥95%, CAS 1071-52-9, MW 350.54; supplied as red powder; store at -20°C; ambient global shipping.

Molecular Formula C25H34O
Molecular Weight 350.5 g/mol
Cat. No. B1249018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApo-12'-lycopenal
Synonymsapo-12'-lycopenal
Molecular FormulaC25H34O
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C
InChIInChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+
InChIKeyCTKROHWZDNWNMY-MSWJQUEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apo-12'-lycopenal: A Selective PPARγ-Activating Lycopene Metabolite for Metabolic and Oncology Research Procurement


Apo-12'-lycopenal (CAS 1071-52-9, C25H34O, MW 350.54 g/mol) is an endogenous apocarotenoid aldehyde derived from the eccentric cleavage of lycopene by β,β-carotene-9',10'-oxygenase [1]. It is found naturally in lycopene-rich foods and human plasma [2]. Unlike its structural analogs, apo-12'-lycopenal has been identified as a selective and direct agonist of peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor central to adipocyte differentiation, glucose homeostasis, and lipid metabolism [3]. This functional selectivity distinguishes it from other lycopene metabolites and positions it as a targeted research tool rather than a generic antioxidant.

Why Apo-12'-lycopenal Cannot Be Replaced by Generic Lycopene or Other Apo-Lycopenals


Apo-lycopenals are not interchangeable. The parent compound, lycopene, lacks intrinsic PPARγ agonism, while the structurally similar metabolites apo-6'-lycopenal and apo-8'-lycopenal are inert at this receptor [1]. Apo-8'-lycopenal has demonstrated superior antimetastatic activity to lycopene in hepatocarcinoma models [2], and apo-12'-lycopenal is the sole apo-lycopenal with validated PPARγ-driven adipogenic and insulin-sensitizing activity [1]. Moreover, direct antioxidant capacity across the apo-lycopenoid class is generally negligible compared to lycopene [3]. Thus, substituting one lycopene derivative for another—or for lycopene itself—will result in a fundamentally different pharmacological profile. The quantitative evidence below demonstrates exactly where apo-12'-lycopenal stands apart from its closest comparators.

Apo-12'-lycopenal: Head-to-Head Quantitative Differentiation Data vs. Closest Analogs


PPARγ Transactivation: Apo-12'-lycopenal Activates Selectively While Apo-6'- and Apo-8'-lycopenal Are Inactive

In a direct head-to-head comparison of apo-lycopenals using a GAL4-PPARγ-LBD transactivation assay in COS-7 cells, only apo-12'-lycopenal exhibited selective, dose-dependent PPARγ transactivation activity. Apo-6'-lycopenal and apo-8'-lycopenal showed no meaningful activation. Specifically, at 10 μM, apo-12'-lycopenal produced a (7.83 ± 0.66)-fold increase in luciferase reporter activity relative to vehicle control, whereas apo-6'-lycopenal (1.32 ± 0.10) and apo-8'-lycopenal (1.31 ± 0.37) were not significantly different from baseline [1]. This selectivity was confirmed across a panel of nuclear receptors (PPARα, PPARδ, LXR, RXR, FXR), none of which were activated by apo-12'-lycopenal [1].

PPARγ agonism Nuclear receptor selectivity Metabolic disease research

Adipocyte Differentiation: Apo-12'-lycopenal Upregulates PPARγ Target Genes and Adiponectin Secretion

Apo-12'-lycopenal (10 μM) promoted adipocyte differentiation of 3T3-L1 preadipocytes, leading to a (2.36 ± 0.07)-fold increase in PPARγ mRNA expression (p < 0.01 vs. control) and a (3.25 ± 0.27)-fold increase in adiponectin secretion (p < 0.01 vs. control) [1]. Insulin-stimulated glucose uptake was enhanced to 1486 ± 85 pmol/well versus untreated differentiated adipocytes (p < 0.001), while basal glucose uptake was also elevated (653 ± 93 pmol/well; p < 0.05) [1]. The PPARγ antagonist GW9662 (10 μM) co-treatment abolished these effects, confirming PPARγ dependency [1]. Direct binding was demonstrated using a TR-FRET PPARγ competitor assay [1].

Adipocyte differentiation Adiponectin induction Insulin sensitization

Prostate Cancer Cell Proliferation: Apo-12'-lycopenal Reduces DU145 Cell Growth Comparably to Lycopene

In androgen-independent DU145 prostate cancer cells, apo-12'-lycopenal (10–30 μM) and lycopene significantly reduced cell proliferation at supra-physiological concentrations, whereas apo-8'-lycopenal did not produce a statistically significant effect at the tested concentrations [1]. The anti-proliferative effect was associated with an accumulation of cells in the G0/G1 phase and a corresponding decrease in S-phase population, indicating cell cycle arrest [1]. No changes in connexin 43 expression were observed, suggesting a mechanism distinct from gap junction modulation [1].

Prostate cancer Cell cycle arrest Oncology research

Direct Antioxidant Activity: Apo-Lycopenoids Are Weaker Than Lycopene by FRAP and ABTS Assays

A comparative study of apo-lycopenoids (including apo-6'-, apo-8'-, and apo-12'-lycopenals) found that their direct in vitro antioxidant activities—measured by FRAP (Ferric Reducing Antioxidant Power), ABTS•+ bleaching, and peroxyl radical scavenging (LPSC)—were often much lower than that of (all-E)-lycopene [1]. The study concluded that the direct antioxidant contribution of apo-lycopenoids in biological systems is negligible relative to lycopene, and that any biological antioxidant effects are likely indirect, mediated through the activation of gene expression (e.g., Nrf2/ARE pathway) [1].

Antioxidant capacity FRAP assay ABTS radical scavenging

Endogenous Presence: Apo-12'-lycopenal Quantified in Human Plasma at 1.9 nmol/L Total Apo-Lycopenals

Apo-12'-lycopenal was detected and quantified alongside other apo-lycopenals in human plasma using HPLC-MS/MS. The sum of apo-lycopenals (apo-6'-, -8'-, -10'-, -12'-, and -14'-lycopenal) in plasma of individuals consuming tomato juice for 8 weeks reached 1.9 nmol/L [1]. In food matrices, apo-lycopenals were present at 6.5 μg/100 g in Roma tomatoes and 73.4 μg/100 g in tomato paste [1]. This confirms that apo-12'-lycopenal is a physiologically relevant metabolite rather than merely a synthetic derivatization product.

Bioavailability Human plasma quantification Dietary metabolite

In Vivo Metabolic Origin: Apo-12'-lycopenal Is a Bona Fide Hepatic Lycopene Metabolite in Rats

Using ¹⁴C-labeled lycopene administered orally to F344 rats prefed a 0.25 g lycopene/kg diet for 30 days, both apo-8'-lycopenal (λmax = 473 nm, m/z = 417) and the putative apo-12'-lycopenal were unequivocally identified as hepatic metabolites via HPLC with online radiometric detection and ESI-MS [1]. Apo-10'-lycopenal was absent, demonstrating that the eccentric cleavage of lycopene at the 9',10' double bond preferentially yields apo-8'- and apo-12'-lycopenals in vivo [1].

In vivo metabolism Lycopene cleavage Hepatic metabolism

High-Value Research Scenarios Where Apo-12'-lycopenal Provides Differentiated Utility


Metabolic Disease Research: PPARγ-Mediated Adipocyte Differentiation and Insulin Sensitization Studies

When modeling type 2 diabetes or metabolic syndrome phenotypes, apo-12'-lycopenal serves as a naturally derived PPARγ agonist that drives measurable adipogenesis, adiponectin secretion (3.25-fold increase over control), and insulin-stimulated glucose uptake (1486 pmol/well) in 3T3-L1 cells [1]. Unlike pharmacological agonists such as rosiglitazone, apo-12'-lycopenal originates from dietary lycopene metabolism, offering a tool to study nutritional PPARγ activation without the confounding pleiotropic effects of synthetic thiazolidinediones. The demonstrated PPARγ dependency (effect abolished by GW9662) and selectivity over PPARα, PPARδ, LXR, RXR, and FXR [1] make it suitable for target-specific metabolic studies.

Prostate Cancer Mechanistic Studies: PPARγ-Dependent Anti-Proliferative Activity in DU145 Cells

Apo-12'-lycopenal reduces DU145 prostate cancer cell proliferation through G0/G1 cell cycle arrest at concentrations of 10–30 μM [2]. Its activity is comparable to lycopene but mechanistically traceable to PPARγ activation, a pathway known to influence prostate cancer cell growth. Apo-8'-lycopenal, which lacks PPARγ agonism, does not reduce proliferation in this model [2]. This makes apo-12'-lycopenal the appropriate lycopene metabolite for studies investigating PPARγ-mediated tumor suppression in prostate cancer, particularly where the goal is to distinguish receptor-dependent from receptor-independent effects.

Carotenoid Metabolism and Biomarker Development: Reference Standard for Apo-Lycopenal Quantification

Apo-12'-lycopenal has been detected and quantified in human plasma and multiple food matrices using HPLC-MS/MS [3]. As a well-characterized apo-lycopenal with a defined CAS number (1071-52-9) and molecular formula (C25H34O), it can serve as an analytical reference standard for developing quantitative methods to monitor lycopene metabolism in nutritional intervention studies. Its in vivo formation in rat liver [4] further validates its relevance as a biomarker of lycopene eccentric cleavage, enabling studies of inter-individual differences in carotenoid metabolism.

Structure-Activity Relationship (SAR) Studies of Apo-Carotenoid Nuclear Receptor Interactions

The striking functional divergence among apo-lycopenals—where apo-12'-lycopenal is the only congener with PPARγ transactivation activity [1]—provides a clean SAR system for investigating the structural determinants of nuclear receptor agonism within the apocarotenoid family. Apo-12'-lycopenal differs from apo-8'-lycopenal by the length of its conjugated polyene chain and terminal aldehyde positioning, yet this subtle difference yields an all-or-nothing PPARγ activation phenotype. This makes the apo-lycopenal series, anchored by apo-12'-lycopenal as the active reference, an informative chemical biology platform for studying ligand-receptor recognition principles.

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